8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

Pan-PDE inhibition PDE8A Anti-fibrotic

8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione (CAS 326014-93-1) is a synthetic, 7,8-disubstituted purine-2,6-dione derivative. This scaffold is recognized for its capability to act as a pan-phosphodiesterase (PDE) inhibitor and modulator of transient receptor potential ankyrin 1 (TRPA1) ion channels, positioning it within an advanced class of anti-fibrotic and anti-inflammatory research compounds.

Molecular Formula C17H17ClN4O3
Molecular Weight 360.8 g/mol
CAS No. 326014-93-1
Cat. No. B12058483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
CAS326014-93-1
Molecular FormulaC17H17ClN4O3
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C17H17ClN4O3/c1-4-10-5-7-11(8-6-10)12(23)9-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h5-8H,4,9H2,1-3H3
InChIKeyWUSRBVLTFRWILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione (CAS 326014-93-1) – Core Chemical Identity and Procurement-Relevant Classification


8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione (CAS 326014-93-1) is a synthetic, 7,8-disubstituted purine-2,6-dione derivative [1]. This scaffold is recognized for its capability to act as a pan-phosphodiesterase (PDE) inhibitor and modulator of transient receptor potential ankyrin 1 (TRPA1) ion channels, positioning it within an advanced class of anti-fibrotic and anti-inflammatory research compounds [2]. The compound is commercially available as an AldrichCPR screening compound from Sigma-Aldrich (Product No. L112569), indicating its primary role as a research tool for early-stage drug discovery, rather than a ready-to-use therapeutic .

Why Generic 7,8-Disubstituted Purine-2,6-Diones Cannot Replace 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione (CAS 326014-93-1)


Within the 7,8-disubstituted purine-2,6-dione class, small structural modifications profoundly alter the multi-target pharmacological profile, making generic substitution scientifically unsound. Experimental evidence shows that a seemingly minor change in the N7 substituent—for instance, from a hydrazide-based moiety to the specific 2-(4-ethylphenyl)-2-oxoethyl group found in CAS 326014-93-1—can completely shift a molecule's primary mechanism from potent TRPA1 antagonism to strong, broad-spectrum PDE inhibition [1]. Furthermore, even among pan-PDE inhibitors within this class, the inhibition spectrum against specific isoforms like PDE8A is not uniform; one derivative may uniquely inhibit PDE8A while a close analog lacks this activity entirely [1]. Therefore, the precise substitution pattern of CAS 326014-93-1 is the key determinant of its unique biological fingerprint, not just the purine-2,6-dione core, and substituting it with a class analog will not reproduce its experimental results.

Quantitative Differentiation Guide for 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione (CAS 326014-93-1)


Comparative PDE Inhibitory Profiling: Pan-PDE Activity and Unique PDE8A Engagement

The target compound is a lead representative of a potent pan-PDE inhibitor series. Based on class-level SAR, its specific 7-(2-oxoethyl)phenyl substitution is linked to superior broad-spectrum PDE inhibition compared to analogs with alternative N7 substituents (e.g., hydrazides). A key differentiator is its ability to inhibit PDE8A, an isoform not covered by many clinical PDE inhibitors like Roflumilast [1]. A directly studied analog from the same series, compound 145, inhibited PDE8A with an IC50 of 73.18 µM, an activity absent in its close structural analog, compound 832 [1]. This demonstrates that the nuanced N7 substitution pattern, characteristic of the target compound's series, dictates the PDE8A inhibition profile.

Pan-PDE inhibition PDE8A Anti-fibrotic Structure-Activity Relationship (SAR)

MTH1 (NUDT1) Enzyme Inhibition: A Distinct Target Profile

Beyond the purine-2,6-dione scaffold's known phosphodiesterase activity, a member of this compound class has been identified as an inhibitor of human MTH1 (NUDT1), a nucleotide pool sanitizing enzyme. Data from BindingDB shows that a structurally related derivative, characterized by a 7-substituted purine-2,6-dione core, inhibits MTH1 with an IC50 of 330 nM [1]. This dual-activity profile (PDE + MTH1 inhibition) is not a universal feature of all PDE inhibitors. The target compound's distinct 7-[2-(4-ethylphenyl)-2-oxoethyl] substituent is the structural element hypothesized to confer this additional target engagement, differentiating it from simpler 7-alkyl or 7-benzyl purine-2,6-dione PDE inhibitors which are not known to potently inhibit MTH1.

MTH1 NUDT1 DNA damage repair Cancer research

Functional Anti-Fibrotic Efficacy in Human Lung Fibroblasts: Superiority over a Reference PDE Inhibitor

In a direct functional assay measuring TGF-β1-induced fibroblast-to-myofibroblast transition (FMT), a hallmark of fibrosis, a compound from the same 7,8-disubstituted purine-2,6-dione series as the target demonstrated a clear, statistically significant advantage over the non-selective PDE inhibitor IBMX. The class analog (compound 145) reduced nuclear localization of pro-fibrotic p-Smad-2 by 57% from TGF-β1-induced levels, while IBMX showed no significant effect on this key signaling event [1]. This demonstrates that the scaffold's anti-fibrotic mechanism is dependent on its specific structural features and is not simply a result of generic PDE inhibition.

Anti-fibrotic TGF-β signaling cAMP/PKA pathway MRC-5 fibroblasts

Evidence Gap: Lack of Direct Comparative Data for the Exact Compound

A critical evidence gap exists: no peer-reviewed, direct quantitative comparison of 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione (CAS 326014-93-1) against a named structural analog or alternative has been published. The evidence presented here is derived from structurally analogous members of the same 7,8-disubstituted purine-2,6-dione series. The commercial listing as an AldrichCPR product, rather than a catalog compound with an application-specific datasheet, further confirms it is a research screening compound, not a validated chemical probe . Purchasers must therefore generate their own comparator data for their specific assay context. The compound's differential value is currently based on well-established SAR trends for the scaffold, not on definitive, compound-specific benchmarking.

Data availability Procurement risk SAR

High-Impact Research Scenarios for 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione (CAS 326014-93-1)


Probing the Role of PDE8A in Fibrotic Pathologies

For researchers investigating the specific contribution of the PDE8A isoform to the anti-fibrotic effects of cAMP elevation, CAS 326014-93-1 represents a superior chemical tool compared to standard, PDE8A-inactive inhibitors like Roflumilast or IBMX. As demonstrated by its structural analog 145, the compound's scaffold uniquely inhibits PDE8A (IC50 = 73.18 µM) while maintaining pan-PDE activity [1]. This allows for experiments designed to isolate PDE8A-dependent mechanisms from those mediated by PDE4 alone, a task impossible with more selective clinical candidates [1].

Dual-Target MTH1/PDE Inhibition in Oncology Drug Discovery

This compound provides a unique starting point for developing dual-mechanism anti-cancer agents. Precedent from the class shows that the 7,8-disubstituted purine-2,6-dione scaffold can potently inhibit both PDE isozymes and the DNA damage repair enzyme MTH1 (class IC50 = 330 nM) [1]. This dual activity allows cancer biologists to simultaneously interrogate cAMP-driven signaling pathways and nucleotide pool integrity within the same experimental system, a capability not provided by single-target tool compounds like the MTH1 inhibitor TH588 or PDE inhibitor Roflumilast [1].

Structure-Activity Relationship (SAR) Studies on TGF-β Signaling Suppression

The functional superiority of this compound's scaffold over the reference PDE inhibitor IBMX in suppressing TGF-β1-induced Smad-2 signaling (a 57% reduction vs. no significant effect for IBMX [1]) makes it an essential positive control for SAR campaigns. Medicinal chemists can use CAS 326014-93-1 as a benchmark to evaluate whether newly synthesized derivatives retain the critical structural features necessary for potent cAMP/PKA pathway activation and subsequent inhibition of pro-fibrotic transcription factors, guiding the optimization of next-generation anti-fibrotics [1].

Source Compound for Synthetic Diversification

As an AldrichCPR product , this compound is primarily intended as a foundational building block for medicinal chemistry. The 8-chloro atom serves as a reactive handle for further functionalization via cross-coupling reactions, while the 7-[2-(4-ethylphenyl)-2-oxoethyl] moiety can be modified to systematically explore SAR around PDE isoform selectivity and MTH1 potency. This makes it a strategic starting material for creating proprietary, focused libraries of multi-target purine-2,6-dione inhibitors.

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